molecular formula C13H16O2 B13334263 2-(2,3-dihydro-1H-inden-5-yl)butanoic acid

2-(2,3-dihydro-1H-inden-5-yl)butanoic acid

Cat. No.: B13334263
M. Wt: 204.26 g/mol
InChI Key: WQTCNMYHARQDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydro-1H-inden-5-yl)butanoic acid (CAS 18775-45-6) is a high-purity organic compound supplied for scientific research. With a molecular formula of C13H16O2 and a molecular weight of 204.26 g/mol, this chemical is a derivative of butanoic acid substituted with a 2,3-dihydro-1H-inden-5-yl group at the 2-position . This structural class of compounds is of significant interest in pharmacological research, particularly in the study of Volume-Regulated Anion Channels (VRACs) and their molecular components, the Leucine Rich Repeat Containing 8 (LRRC8) channels . LRRC8 channels are involved in critical physiological processes such as cellular osmoregulation, cell migration, and cell death . Investigating the mechanism of action of small molecules on these channels is a key area of study, and structurally related compounds provide valuable tools for probing the druggability of LRRC8/VRAC and understanding their role in cardiovascular, immunological, and neurological disorders . Researchers can utilize this compound in various in vitro assays and studies to explore its potential interactions and effects. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety data sheets (SDS) should be consulted and followed prior to handling.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)butanoic acid

InChI

InChI=1S/C13H16O2/c1-2-12(13(14)15)11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3,(H,14,15)

InChI Key

WQTCNMYHARQDKK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(CCC2)C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The key starting material is often a 5-substituted 2,3-dihydro-1H-inden-1-one (indanone) or a related indane derivative. For example, 5-substituted indanones can be prepared by Friedel-Crafts acylation of substituted benzenes or cyclization reactions involving cyclohexadienyl derivatives.

Example:

  • 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one has been prepared by reacting 4-methylcyclohex-1,3-dienylacetone with potassium hydroxide, as reported in related indanone syntheses.
Parameter Data
Molecular Formula C11H12O
Molar Mass 160.21 g/mol
Boiling Point 298.4 °C at 760 mmHg
Flash Point 127.4 °C
Density 1.085 g/cm³
Refractive Index 1.566

Side Chain Introduction

The butanoic acid side chain is introduced typically by alkylation or acylation reactions using appropriate alkyl halides or carboxylate precursors.

  • Alkylation: Indanone derivatives can be alkylated at the 5-position with halogenated butanoic acid derivatives or protected forms thereof.
  • Reduction and Functional Group Transformation: The ketone group in indanone can be reduced to the corresponding alcohol, which can be converted to a leaving group (e.g., iodide via Appel reaction) and then coupled with nucleophiles to extend the carbon chain.

Example Synthetic Route (Adapted from Patent EP3447045B1 and Related Literature)

  • Reduction of Indanone:
    The 5-substituted indanone is reduced using lithium aluminium hydride (LAH) in dry tetrahydrofuran (THF) to give the corresponding 1-hydroxy-2,3-dihydro-1H-indene derivative.

  • Conversion to Alkyl Halide:
    The alcohol intermediate is converted to an alkyl halide (e.g., iodide) using an Appel reaction (triphenylphosphine and iodine or similar reagents).

  • Coupling Reaction:
    The alkyl halide is then reacted with a nucleophile such as a carboxylate or a protected carboxylic acid derivative to form the carbon-carbon bond linking the indane ring to the butanoic acid side chain.

  • Hydrolysis and Purification:
    The final step involves hydrolysis of protecting groups (if any) and purification to yield this compound.

Alternative Methods

  • Friedel-Crafts Acylation:
    Friedel-Crafts acylation of indane derivatives with butanoyl chloride or related reagents under Lewis acid catalysis can introduce the butanoyl group, which can be further oxidized to the acid.

  • Palladium-Catalyzed Cyanation and Hydrolysis:
    In some synthetic schemes for related compounds, palladium-catalyzed cyanation of aryl halides followed by base-catalyzed hydrolysis is used to introduce carboxamide or carboxylic acid functionalities.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Purpose
Reduction Lithium aluminium hydride (LAH), dry THF Reduce ketone to alcohol
Appel Reaction Triphenylphosphine, iodine or similar Convert alcohol to alkyl halide
Alkylation/Coupling Alkyl halide + nucleophile, base (e.g., K2CO3) Form C–C bond
Hydrolysis Acidic or basic hydrolysis Remove protecting groups
Friedel-Crafts Acylation Butanoyl chloride, Lewis acid (AlCl3) Introduce acyl group
Palladium-Catalyzed Cyanation Pd catalyst, K4[Fe(CN)6] Introduce cyano group
Hydrolysis of Nitrile Base or acid hydrolysis Convert nitrile to acid

Notes on Purification and Characterization

  • Purification is typically achieved by recrystallization or column chromatography.
  • Characterization involves NMR spectroscopy, IR spectroscopy (noting the carboxylic acid C=O stretch), and mass spectrometry.
  • The stereochemistry at the butanoic acid side chain may require chiral resolution if enantiomerically pure compounds are desired.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Reduction + Appel + Coupling 5-Substituted indanone LAH, PPh3/I2, alkyl halide, base High selectivity, modular Multi-step, sensitive reagents
Friedel-Crafts Acylation Indane or substituted benzene Butanoyl chloride, AlCl3 Direct acylation Possible poly-substitution
Pd-Catalyzed Cyanation + Hydrolysis Aryl halide intermediate Pd catalyst, K4[Fe(CN)6], hydrolysis Versatile for functionalization Requires Pd catalyst, costly

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indanone derivatives, while reduction can produce indanol derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-5-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2-(2,3-dihydro-1H-inden-5-yl)butanoic acid (hypothetical structure) with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Significance Reference
4-(2,3-Dihydro-1H-inden-5-yl)-4-oxobutanoic acid C₁₃H₁₄O₃ 218.25 Ketone, carboxylic acid Laboratory chemical synthesis
2-(2,3-Dihydro-1H-inden-5-yloxy)-3-methylbutanoic acid C₁₄H₁₈O₃ 234.29 Ether, branched alkyl, carboxylic acid Potential pharmaceutical intermediate
4-{[(2S)-2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yl]oxy}butanoic acid C₂₃H₂₉Cl₂O₄ 476.38 Chlorinated, cyclopentyl, ether, ketone Biological target in crystallography
5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid C₁₅H₁₄O₄ 258.27 Furan, ether, carboxylic acid Material science applications
2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid) C₁₀H₁₀Cl₂O₃ 249.09 Phenoxy, halogenated, carboxylic acid Synthetic auxin herbicide

Key Observations

Ether linkages (e.g., in and ) enhance metabolic stability but reduce acidity compared to free carboxylic acids.

Substituent Effects :

  • Halogenation (e.g., chlorine in ) improves binding affinity to hydrophobic targets but may introduce toxicity concerns.
  • Bulky substituents like cyclopentyl () or furan () influence steric hindrance and conformational flexibility.

Biological Activity

2-(2,3-Dihydro-1H-inden-5-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the context of muscarinic receptor modulation and its implications in various physiological processes. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies.

  • Molecular Formula : C13H16O3
  • Molecular Weight : 220.27 g/mol
  • Structure : The compound features an indene moiety which is significant for its biological interactions.

Muscarinic Receptor Modulation

Research indicates that this compound can influence muscarinic receptors, which play a crucial role in various physiological responses including neurotransmission and muscle contraction. It has been shown to modulate osmosensitive taurine transport through muscarinic receptor pathways, suggesting a regulatory role in cellular volume and ionic balance under osmotic stress conditions .

Inhibition of Ion Channels

The compound has also been studied for its effects on ion channels, particularly the TREK-1 channel in human alveolar cells. It has been demonstrated that this compound can regulate membrane potential and influence potassium and chloride currents. This regulation is critical for maintaining cellular homeostasis and could have implications for respiratory function .

Metabolic Regulation

The compound's ability to influence ion channels suggests potential applications in metabolic disorders. For example, studies using related compounds have highlighted their role in enhancing insulin signaling pathways and improving glycemic control in diabetic models. This indicates a possible therapeutic avenue for managing conditions such as Type 2 diabetes through modulation of cellular ionic currents .

Study on Taurine Transport

In a study examining the effects of muscarinic receptor activation on taurine transport, it was found that this compound significantly altered taurine influx and efflux under hypoosmotic conditions. This suggests a functional coupling between receptor activation and taurine transport mechanisms, with implications for understanding cellular responses to osmotic stress .

Ion Channel Regulation in Alveolar Cells

Another investigation focused on the regulation of ion currents in human alveolar cells treated with this compound. The results indicated that treatment with this compound led to a significant alteration in potassium currents, demonstrating its potential as a modulator of respiratory cell function .

Summary Table of Biological Activities

Activity TypeObservationsReferences
Muscarinic Receptor ModulationInhibits taurine transport under osmotic stress
Ion Channel RegulationAlters potassium and chloride currents
Anti-inflammatory PotentialRelated compounds inhibit IL-6 and PGE2
Metabolic EffectsEnhances insulin signaling in diabetic models

Q & A

Q. How can researchers identify and characterize metabolites of this compound in vivo?

  • Methodological Answer : Administer radiolabeled (¹⁴C) compound to rodent models and extract plasma/liver samples. Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at the indene ring) and phase II conjugates (glucuronidation of the carboxylic acid group) .

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